![molecular formula C12H26ClN3O2 B6342895 Leu-Nle-NH2 HCl CAS No. 68759-98-8](/img/structure/B6342895.png)
Leu-Nle-NH2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of Leu-Nle-NH2 HCl involves a multi-step reaction. The first step involves the use of sodium cyanoborohydride in methanol and acetic acid for 0.5 hours at ambient temperature . The second step involves the use of anisol and HSCH2CH2SH in CH2Cl2 for 1 hour at 0°C .Molecular Structure Analysis
The molecular formula of Leu-Nle-NH2 HCl is C12H25N3O2·HCl, and its molecular weight is 279.81 . It is synthesized from two amino acids, leucine and norleucine (Nle), and a C-terminal amide group.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Leu-Nle-NH2 HCl have been described in the Synthesis Analysis section. The reaction conditions and the specific operations in the experiment are detailed in the references .Physical And Chemical Properties Analysis
Leu-Nle-NH2 HCl has a molecular weight of 279.81 and a molecular formula of C12H25N3O2·HCl . The storage temperature is recommended to be between 0-8°C .Mechanism of Action
Target of Action
Leu-Nle-NH2 HCl is a member of the Tachykinins (TKs) family, which are evolutionarily conserved small bio-active peptides . The primary target of Leu-Nle-NH2 HCl is the neurokinin-1 receptor (NK1R) . NK1R is a G protein-coupled receptor that mediates the biological actions of substance P (SP), the most important member of the TK family .
Mode of Action
The interaction of Leu-Nle-NH2 HCl with NK1R triggers a variety of effector mechanisms, including protein synthesis and a number of transcription factors . These factors modulate the expression of genes involved in various processes, contributing to the initiation and activation of signaling pathways involved in cell proliferation and development .
Biochemical Pathways
Leu-Nle-NH2 HCl, through its interaction with NK1R, affects several biochemical pathways. These pathways have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The SP/NK1R system, in particular, is involved in the initiation and activation of signaling pathways involved in cancer development and progression .
Result of Action
The molecular and cellular effects of Leu-Nle-NH2 HCl’s action are primarily related to cell proliferation and development . By modulating the expression of genes involved in these processes, Leu-Nle-NH2 HCl contributes to the growth and development of cells .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.ClH/c1-4-5-6-10(11(14)16)15-12(17)9(13)7-8(2)3;/h8-10H,4-7,13H2,1-3H3,(H2,14,16)(H,15,17);1H/t9-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVHGKYAWRWECE-IYPAPVHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leu-nle-NH2 hcl |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.